3-(3,4-Dimethylphenyl)-3'-methoxypropiophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound would likely be a derivative of propiophenone, which is an aromatic ketone. The “3,4-Dimethylphenyl” indicates a phenyl (benzene) ring substituted with two methyl groups at the 3rd and 4th positions. The “3’-methoxy” indicates a methoxy group (-O-CH3) at the 3rd position of the propiophenone backbone.
Synthesis Analysis
The synthesis of such a compound would likely involve Friedel-Crafts acylation, a common method for introducing acyl groups into aromatic rings, and subsequent reactions to introduce the methoxy and methyl groups.Molecular Structure Analysis
The molecular structure would be analyzed using techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry.Chemical Reactions Analysis
The compound’s reactivity would depend on the functional groups present. The ketone could undergo nucleophilic addition, and the aromatic ring could undergo electrophilic aromatic substitution.Physical And Chemical Properties Analysis
These would be determined using various techniques. Melting point, boiling point, solubility, and spectral data (from NMR, IR, etc.) would be part of this analysis.Scientific Research Applications
Chemical Synthesis and Structural Studies
Acylation and Alkylation Reactions : The compound has been involved in chemical reactions such as acylation and alkylation, forming various derivatives. For instance, products of the reaction of halo- and ethoxypropionic acids with dimethoxybenzene have been shown to form compounds like dimethoxy-3-(2,4-dimethoxyphenyl)-propiophenone (Kasturi & Damodaran, 1969).
Molecular Structure Analysis : Studies have focused on investigating the molecular structure and spectroscopic properties of related compounds, highlighting their significance in understanding the chemical behavior and potential applications (Demircioğlu, Albayrak, & Büyükgüngör, 2014).
Pharmaceutical Intermediate Synthesis : The compound serves as an intermediate in the synthesis of pharmaceuticals. For example, the synthesis of hexadeuterated diethylstilbestrol involved using a derivative of methoxypropiophenone (Derks & Wynberg, 1983).
Catalyst in Chemical Reactions : It has been used as a reagent in various chemical reactions, including Friedel-Crafts acylation, showcasing its utility in organic synthesis and the production of fine chemicals (Yadav & George, 2006).
Electrochemical Properties : Research has explored the electrochemical properties of similar compounds, contributing to our understanding of their potential in various applications, such as in electronic devices (Barba et al., 1985).
Photophysical and Photochemical Studies : The compound and its derivatives have been subjects of photophysical and photochemical studies, which is important in fields like photodynamic therapy and the development of photoresponsive materials (Pelliccioli et al., 2001).
Safety And Hazards
Safety data would typically be available in a Material Safety Data Sheet (MSDS) for the compound. This would include information on toxicity, flammability, and appropriate safety precautions.
Future Directions
Future research could involve studying the compound’s reactivity, potential uses (e.g., in chemical synthesis or as a pharmaceutical), and environmental impact.
Please note that this is a general analysis. For a detailed analysis of a specific compound, consultation with a chemist or a literature search in a chemistry database may be necessary.
properties
IUPAC Name |
3-(3,4-dimethylphenyl)-1-(3-methoxyphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O2/c1-13-7-8-15(11-14(13)2)9-10-18(19)16-5-4-6-17(12-16)20-3/h4-8,11-12H,9-10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTRUOUFOXWAMHU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCC(=O)C2=CC(=CC=C2)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00644827 |
Source
|
Record name | 3-(3,4-Dimethylphenyl)-1-(3-methoxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00644827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dimethylphenyl)-3'-methoxypropiophenone | |
CAS RN |
898755-65-2 |
Source
|
Record name | 1-Propanone, 3-(3,4-dimethylphenyl)-1-(3-methoxyphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898755-65-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(3,4-Dimethylphenyl)-1-(3-methoxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00644827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.